methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate
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Overview
Description
Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl ester group attached to the imidazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of methyl propiolate with substituted amidoximes under microwave irradiation in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) . This method is efficient and yields the desired imidazole derivative in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure maximum output and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to a variety of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution often involves reagents like halogens or sulfonyl chlorides, while nucleophilic substitution may use amines or thiols.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, hydroxy derivatives, and various substituted imidazole compounds, each with distinct chemical and biological properties.
Scientific Research Applications
Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound shares a similar ester functional group but has an indole ring instead of an imidazole ring.
1,2,4-dithiazol-5-ylidene-5-thioxoimidazolidin-2-one: This compound features a thioxo group and a dithiazole ring, offering different chemical properties.
Uniqueness
Methyl 2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetate is unique due to its specific imidazole ring structure and the presence of an ester group. This combination imparts distinct reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
2122035-39-4 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.1 |
Purity |
95 |
Origin of Product |
United States |
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